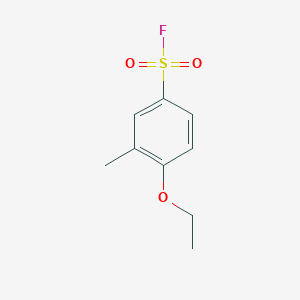
4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO3S It is a sulfonyl fluoride derivative, characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-ethoxy-3-methylbenzene. One common method is the reaction of 4-ethoxy-3-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl fluoride group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate the substitution reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Sulfonamide or sulfonate esters.
Reduction: Sulfonamides or sulfonic acids.
Scientific Research Applications
4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be employed in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for various applications.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. In biological systems, this often involves the formation of a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme. The electrophilic nature of the sulfonyl fluoride group makes it highly reactive towards nucleophiles, facilitating these interactions.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of an ethoxy group.
4-Methylbenzene-1-sulfonyl fluoride: Lacks the ethoxy group, making it less bulky and potentially less reactive.
4-Ethoxybenzene-1-sulfonyl fluoride: Similar but lacks the methyl group, which can affect its reactivity and steric properties.
Uniqueness
4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride is unique due to the combination of the ethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of both groups can enhance its solubility and provide steric hindrance, affecting its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C9H11FO3S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-ethoxy-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO3S/c1-3-13-9-5-4-8(6-7(9)2)14(10,11)12/h4-6H,3H2,1-2H3 |
InChI Key |
PVQVLMXGJYHFET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B15257759.png)


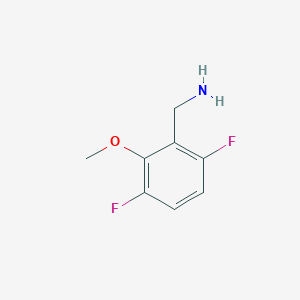
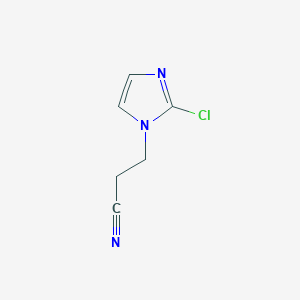
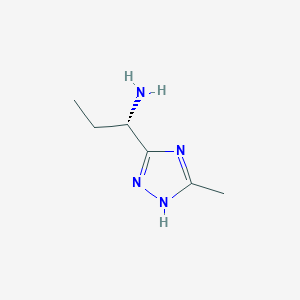
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid](/img/structure/B15257792.png)
![1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL](/img/structure/B15257794.png)

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde](/img/structure/B15257807.png)
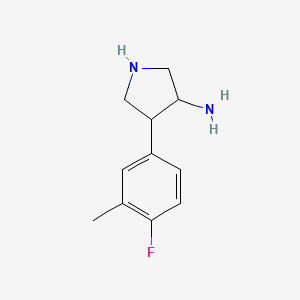
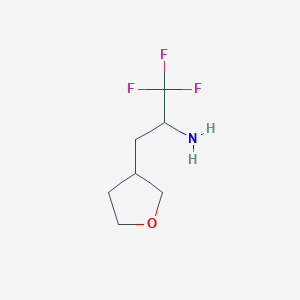
![4-[(4-Propylphenyl)amino]butanoic acid](/img/structure/B15257830.png)

